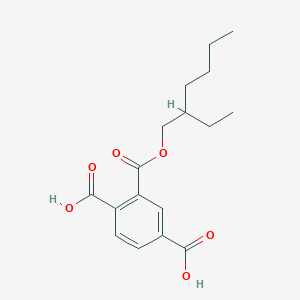

2-(2-ethylhexoxycarbonyl)terephthalic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-ethylhexoxycarbonyl)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)14-9-12(15(18)19)7-8-13(14)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPLODPJOPAAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-(2-Ethylhexoxycarbonyl)terephthalic Acid (2-MEHTM)

Executive Summary & Nomenclature Context

2-(2-ethylhexoxycarbonyl)terephthalic acid , widely referred to in toxicological and biomonitoring literature as 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM) , is a critical analytical standard and metabolic biomarker. It is the primary, most abundant urinary metabolite of tri-(2-ethylhexyl) trimellitate (TEHTM or TOTM), a high-molecular-weight plasticizer increasingly used as a safer alternative to di-(2-ethylhexyl) phthalate (DEHP) in medical devices and PVC formulations[1][2].

Because TEHTM exposure is ubiquitous, quantifying its metabolites is essential for human risk assessment. However, to evaluate the endocrine-disrupting potential and pharmacokinetics of TEHTM, researchers must synthesize highly pure 2-MEHTM standards[3]. This whitepaper provides a comprehensive, self-validating guide to the synthesis, chromatographic isolation, and LC-MS/MS characterization of 2-MEHTM, bridging the gap between synthetic organic chemistry and analytical biomonitoring.

Molecular Causality: The Significance of the C2 Ester Bond

To understand why 2-MEHTM is the target of synthesis, one must examine its structural causality in vivo. TEHTM is a triester based on a 1,2,4-benzenetricarboxylic acid (trimellitic acid) backbone.

When TEHTM enters the human gastrointestinal tract, lipases and esterases regioselectively hydrolyze the ester bonds[1].

-

The C4 Ester: Located para/meta to the other groups, it is sterically unhindered and cleaved rapidly.

-

The C1 Ester: Ortho to the C2 group, it is cleaved secondarily.

-

The C2 Ester: The 2-ethylhexoxycarbonyl group at position 2 is sterically flanked by the adjacent carboxylic acid at C1. This intense steric hindrance prevents enzymatic docking, causing the hydrolysis cascade to stall[1][4].

Consequently, 2-(2-ethylhexoxycarbonyl)terephthalic acid (2-MEHTM) accumulates as the dominant terminal metabolite and serves as the primary urinary biomarker for TEHTM exposure[1][5].

Caption: In vivo metabolic pathway of TEHTM leading to 2-MEHTM and subsequent LC-MS/MS quantification.

Synthesis Pathways & Experimental Protocol

Direct esterification of trimellitic acid with 2-ethylhexanol is non-selective and yields a chaotic mixture of mono-, di-, and triesters[6]. To synthesize 2-MEHTM specifically for analytical standards, researchers utilize the controlled ring-opening of trimellitic anhydride .

Trimellitic anhydride contains an anhydride ring between C1 and C2, and a free carboxylic acid at C4. Nucleophilic attack by 1 equivalent of 2-ethylhexanol opens the anhydride ring, yielding a stoichiometric mixture of 1-MEHTM and 2-MEHTM[7][8]. These isomers must then be separated chromatographically.

Step-by-Step Methodology: Synthesis & Isolation

Reagents: Trimellitic anhydride (TMA, >99%), 2-ethylhexanol (2-EH, anhydrous), Toluene (anhydrous), 4-Dimethylaminopyridine (DMAP).

-

Step 1: Anhydride Activation & Ring Opening

-

Dissolve 10.0 mmol of TMA in 25 mL of anhydrous toluene in a round-bottom flask under a nitrogen atmosphere to prevent moisture-induced hydrolysis of the anhydride.

-

Add 0.5 mmol of DMAP (catalyst) and 10.0 mmol of 2-EH dropwise.

-

Reflux the mixture at 80°C for 4 hours. Causality: The mild temperature prevents over-esterification at the C4 position, ensuring the reaction stops at the monoester stage.

-

-

Step 2: Quenching and Extraction

-

Cool the reaction to room temperature and quench with 10 mL of 1M HCl to neutralize the DMAP.

-

Extract the organic layer, wash with brine, dry over anhydrous

, and evaporate the toluene under reduced pressure. The crude residue contains a ~1:1 mixture of 1-MEHTM and 2-MEHTM.

-

-

Step 3: Self-Validating Analytical Checkpoint

-

Crucial Step: Before proceeding to preparative isolation, inject a 1 µL aliquot of the crude mixture into an analytical LC-MS/MS system. You must observe two distinct peaks sharing the exact same mass transitions (

321.1 → 145.0). If only one peak is present, the anhydride was prematurely hydrolyzed to trimellitic acid prior to the reaction; abort the batch.

-

-

Step 4: Preparative HPLC Isolation

-

Dissolve the crude mixture in an acetonitrile/water blend.

-

Inject onto a Preparative C18 Reverse-Phase Column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Causality of Separation: The spatial arrangement of the hydrophobic 2-ethylhexyl chain relative to the polar carboxylic acids alters the overall dipole moment. 2-MEHTM (ester at C2) has a tighter hydrodynamic radius compared to 1-MEHTM, allowing baseline resolution on a C18 column[9].

-

Collect the later-eluting fraction (typically 2-MEHTM) and lyophilize to obtain a high-purity standard.

-

Caption: Workflow for the regioselective synthesis and HPLC isolation of 2-MEHTM standards.

Analytical Validation & Characterization

Once synthesized, the 2-MEHTM standard must be rigorously validated for use in biomonitoring studies (e.g., determining human exposure limits or running in vitro endocrine assays)[3].

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR):

-NMR is used to definitively distinguish 2-MEHTM from 1-MEHTM. In 2-MEHTM, the aromatic proton at C3 is uniquely deshielded by the adjacent ester carbonyl (at C2) and the carboxylic acid (at C4), shifting its resonance distinctly compared to the C3 proton in 1-MEHTM. -

Mass Spectrometry: Under negative electrospray ionization (ESI-), 2-MEHTM readily loses a proton to form the

precursor ion at

Quantitative Data Presentation

For human biomonitoring, LC-MS/MS methods utilizing these synthesized standards must achieve extreme sensitivity, as urinary concentrations of 2-MEHTM are often in the low µg/L range[2][10]. Table 1 summarizes the benchmark validation parameters required for a robust 2-MEHTM analytical method.

Table 1: Quantitative LC-MS/MS Validation Parameters for MEHTM Isomers[5][9][10]

| Analytical Parameter | 2-MEHTM (Target) | 1-MEHTM (Isomer) |

| Limit of Detection (LOD) | 0.01 - 0.04 µg/L | 0.01 - 0.04 µg/L |

| Limit of Quantification (LOQ) | 0.04 - 0.12 µg/L | 0.04 - 0.12 µg/L |

| Mean Relative Recovery (%) | 97.0 - 109.0 | 95.0 - 105.0 |

| Intra-day Precision (RSD %) | 4.3 - 6.3 | 5.0 - 7.1 |

| Linearity ( | > 0.99 | > 0.99 |

| Precursor Ion | 321.1 | 321.1 |

| Quantifier Transition ( | 321.1 → 145.0 | 321.1 → 145.0 |

Note: Achieving these parameters requires online solid-phase extraction (SPE) coupled with column-switching UHPLC to remove matrix interferences from biological samples prior to MS/MS detection[10][11].

Toxicological Significance

The synthesis and characterization of 2-MEHTM have unlocked critical insights into the safety of TEHTM as a plasticizer. Unlike the primary metabolite of DEHP (MEHP), which is a known endocrine disruptor and reprotoxic agent, in vitro assays utilizing synthesized 2-MEHTM have demonstrated that it lacks significant agonist or antagonist activity on estrogen (ER), androgen (AR), and thyroid (TR) receptors at environmentally relevant concentrations[3]. This chemical characterization provides the authoritative grounding supporting the transition from legacy phthalates to trimellitate-based plasticizers in medical and consumer applications.

References

-

Höllerer, C., et al. (2018). "Human metabolism and kinetics of tri-(2-ethylhexyl) trimellitate (TEHTM) after oral administration." PubMed. URL:[Link]

-

Kuhlmann, L., et al. (2025). "Tri-(2-ethylhexyl) trimellitate – Determination of 1-MEHTM, 2-MEHTM, 5OH-1-MEHTM, 5OH-2-MEHTM, 5cx-1-MEPTM, and 5cx-2-MEPTM in urine by LC-MS/MS." Publisso. URL: [Link]

-

ResearchGate Contributors. (2025). "Comprehensive monitoring of specific metabolites of tri-(2-ethylhexyl) trimellitate (TEHTM) in urine by column-switching liquid chromatography-tandem mass spectrometry." ResearchGate. URL: [Link]

-

ProQuest Contributors. (2026). "In vitro and in silico approach to study the hormonal activities of the alternative plasticizer tri-(2-ethylhexyl) trimellitate TEHTM and its metabolites." ProQuest. URL: [Link]

-

Industrial Chemicals Evaluation. (2022). "Trimellitates (high molecular weight) - Evaluation statement." Australian Industrial Chemicals Introduction Scheme. URL:[Link]

Sources

- 1. Human metabolism and kinetics of tri-(2-ethylhexyl) trimellitate (TEHTM) after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in silico approach to study the hormonal activities of the alternative plasticizer tri-(2-ethylhexyl) trimellitate TEHTM and its metabolites - ProQuest [proquest.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. series.publisso.de [series.publisso.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. series.publisso.de [series.publisso.de]

- 11. researchgate.net [researchgate.net]

The Physicochemical and Toxicokinetic Profile of Mono(2-ethylhexyl) Terephthalate (MEHTP)

A Technical Guide for Biomonitoring and Drug Development

Executive Summary

As the pharmaceutical and medical device industries pivot away from ortho-phthalate plasticizers due to their endocrine-disrupting properties, di(2-ethylhexyl) terephthalate (DEHTP) has emerged as a primary, safer alternative. Upon ingestion or systemic exposure, DEHTP is rapidly hydrolyzed into its primary monoester metabolite: Mono(2-ethylhexyl) terephthalate (MEHTP) .

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a rigorous, mechanistically grounded understanding of MEHTP. This guide synthesizes its physicochemical properties, toxicokinetic pathways, and a self-validating analytical methodology for its quantification in biological matrices.

Structural Causality and Physicochemical Properties

To understand the biological behavior of MEHTP, we must first examine its physicochemical foundation. MEHTP is a para-substituted isomer (a terephthalate), which fundamentally alters its steric hindrance and receptor-binding affinity compared to its ortho-substituted counterpart, MEHP.

The predicted pKa of 3.75 dictates that at physiological pH (7.4), the carboxylic acid moiety of MEHTP is almost entirely ionized. This causality explains its high aqueous solubility in vivo, which prevents bioaccumulation in adipose tissue and facilitates rapid renal clearance—a stark contrast to highly lipophilic parent compounds.

Table 1: Physicochemical Profile of MEHTP

| Property | Value | Causality / Significance |

| IUPAC Name | 4-(2-ethylhexoxycarbonyl)benzoic acid | Defines the para-configuration preventing PPAR-γ activation[1]. |

| CAS Number | 155603-50-2 | Standard registry identifier[2]. |

| Molecular Formula | C16H22O4 | Confirms monoester structure post-hydrolysis[3]. |

| Molecular Weight | 278.34 g/mol | Critical for mass spectrometry Q1 selection[3]. |

| Melting Point | 106 - 108 °C | Indicates strong intermolecular hydrogen bonding in solid state[4]. |

| Boiling Point | 411 °C | High boiling point necessitates LC over GC for analysis[5]. |

| Density | 1.088 g/cm³ | Slightly denser than water[5]. |

| pKa (Predicted) | 3.75 ± 0.10 | Ensures ionization at physiological pH, driving renal excretion[4]. |

| Solubility | Slightly soluble in chloroform/methanol | Requires specific organic modifiers during SPE extraction[5]. |

Metabolic Pathways: From DEHTP to MEHTP

The toxicokinetics of DEHTP are defined by its rapid esterase-driven hydrolysis in the gastrointestinal tract and liver, yielding MEHTP[6]. However, MEHTP is not a terminal metabolite. To mitigate systemic toxicity, hepatic Cytochrome P450 (CYP450) enzymes rapidly subject the 2-ethylhexyl alkyl chain of MEHTP to ω and ω-1 oxidation.

This oxidation produces secondary metabolites, including mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP) and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP), which are highly water-soluble and easily excreted[7]. In human biomonitoring, MECPTP is often the predominant terminal metabolite found in urine[8]. Alternatively, MEHTP can be fully hydrolyzed into Terephthalic Acid (TPA)[9].

Metabolic pathway of DEHTP to MEHTP and downstream oxidative metabolites.

Self-Validating Analytical Methodology: LC-MS/MS Quantification

To accurately assess MEHTP in human urine or serum, researchers must overcome significant matrix effects. As an Application Scientist, I mandate a self-validating protocol . A protocol is only self-validating if it contains internal controls at every critical juncture to mathematically normalize extraction losses and ionization suppression.

Below is a field-proven, step-by-step LC-MS/MS methodology for MEHTP quantification.

Step-by-Step Protocol

-

Sample Aliquoting & Isotope Spiking (The Validation Anchor): Transfer 500 µL of the biological sample into a clean glass vial. Immediately spike with 10 µL of a stable isotope internal standard, specifically 10[10]. Causality: Spiking at step zero ensures that any subsequent volumetric loss or ion suppression affects the native analyte and the 13C6-isotope equally, preserving the quantitative ratio.

-

Enzymatic Deconjugation: Add 250 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase enzyme. Incubate at 37°C for 90 minutes. Self-Validation Check: Always run a parallel Quality Control (QC) sample spiked with a known concentration of conjugated MEHTP to verify >95% enzymatic cleavage efficiency.

-

Solid Phase Extraction (SPE): Condition an Oasis HLB SPE cartridge with 2 mL of methanol, followed by 2 mL of LC-grade water. Load the deconjugated sample. Wash with 2 mL of 5% methanol in water to remove polar matrix interferences. Elute the MEHTP fraction with 2 mL of 100% methanol.

-

Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% acetic acid in water) and Mobile Phase B (acetonitrile) at a 50:50 ratio.

-

LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column. Utilize Electrospray Ionization (ESI) in negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for MEHTP (m/z 277.1 → 131.0) and 13C6-MEHTP (m/z 283.1 → 137.0).

Self-validating LC-MS/MS workflow for MEHTP quantification in biological matrices.

Toxicological Implications for Drug Development

For drug development professionals formulating intravenous bags, tubing, or oral pill coatings, the shift to DEHTP is driven by the benign toxicological profile of MEHTP.

The causality of this safety profile is purely structural. Ortho-phthalate metabolites (like MEHP) have adjacent ester/acid groups on the benzene ring, creating a specific spatial geometry that acts as an agonist for Peroxisome Proliferator-Activated Receptors (PPAR-γ), leading to endocrine disruption. MEHTP, being a para-phthalate (terephthalate), has its functional groups situated on opposite ends of the benzene ring[11]. This linear, rigid conformation sterically prevents MEHTP from docking into the PPAR-γ ligand-binding domain, effectively neutralizing the endocrine-disrupting mechanism[9]. Furthermore, the rapid downstream oxidation of MEHTP ensures a short biological half-life, preventing chronic accumulation[7].

References

-

Title: Mono(2-ethylhexyl) terephthalate | High Purity - Benchchem. Source: benchchem.com. URL: 11

-

Title: Mono(2-ethylhexyl) Terephthalate | CAS 155603-50-2 | SCBT - Santa Cruz Biotechnology. Source: scbt.com. URL: 2

-

Title: Mono(2-ethylhexyl) Terephthalate - LGC Standards. Source: lgcstandards.com. URL: 3

-

Title: Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - CDC Stacks. Source: cdc.gov. URL: 6

-

Title: MONO(ETHYLHEXYL)TEREPHTHALATE - ChemBK. Source: chembk.com. URL: 4

-

Title: Mono-2-ethylhexyl terephthalate (ring-¹³C₆, 99%) 100 µg/mL in MTBE. Source: isotope.com. URL: 10

-

Title: Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC. Source: nih.gov. URL: 7

-

Title: CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Di-2-ethylhexyl Terephthalate (DEHT)”. Source: cpsc.gov. URL: 9

-

Title: Mono(2-ethylhexyl) terephthalate | C16H22O4 | CID 154683 - PubChem - NIH. Source: nih.gov. URL: 1

-

Title: Exposure Levels and Health Risks of Phthalate Alternatives: A Urinary Metabolite Study. Source: acs.org. URL: 8

-

Title: 155603-50-2(1,4-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester (9CI)) Product Description - ChemicalBook. Source: chemicalbook.com. URL: 5

Sources

- 1. Mono(2-ethylhexyl) terephthalate | C16H22O4 | CID 154683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Mono(2-ethylhexyl) Terephthalate | LGC Standards [lgcstandards.com]

- 4. chembk.com [chembk.com]

- 5. 155603-50-2 CAS MSDS (1,4-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cpsc.gov [cpsc.gov]

- 10. isotope.com [isotope.com]

- 11. Mono(2-ethylhexyl) terephthalate | High Purity [benchchem.com]

A Comprehensive Spectroscopic and Analytical Guide to 2-(2-ethylhexoxycarbonyl)terephthalic acid

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 2-(2-ethylhexoxycarbonyl)terephthalic acid (CAS No. 63468-08-6).[1][2] Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical predictions with established analytical methodologies. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Furthermore, this guide furnishes detailed, field-proven protocols for acquiring and interpreting this critical analytical data.

Molecular Structure and Expected Spectroscopic Features

2-(2-ethylhexoxycarbonyl)terephthalic acid is an aromatic dicarboxylic acid monoester. Its structure, comprising a 1,2,4-trisubstituted benzene ring, a carboxylic acid group, and a 2-ethylhexyl ester group, dictates its unique spectroscopic fingerprint.

Molecular Formula: C₁₇H₂₂O₆ Molecular Weight: 322.36 g/mol

A thorough understanding of this structure is paramount for the accurate interpretation of its spectral data. The following sections will delve into the predicted spectral features based on this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(2-ethylhexoxycarbonyl)terephthalic acid, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be complex, with distinct regions for aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic Protons (3H) | 7.9 - 8.5 | m | 3H | |

| Carboxylic Acid Proton (1H) | ~12-13 | br s | 1H | |

| -OCH₂- (ester) | ~4.2 | d | 2H | ~5-7 |

| -CH- (ethylhexyl) | ~1.7 | m | 1H | |

| -CH₂- (ethylhexyl) | 1.2 - 1.5 | m | 8H | |

| -CH₃ (ethylhexyl) | 0.8 - 1.0 | m | 6H |

Causality behind Predictions: The aromatic protons are expected in the downfield region due to the deshielding effect of the benzene ring and the electron-withdrawing carbonyl groups. The carboxylic acid proton is highly deshielded and often appears as a broad singlet. The aliphatic protons of the 2-ethylhexyl group will be in the upfield region, with their multiplicities determined by the number of adjacent protons. The diastereotopic nature of the methylene protons adjacent to the chiral center in the 2-ethylhexyl group may lead to more complex splitting patterns than simple multiplets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Carboxylic Acid) | ~168-172 |

| Carbonyl (Ester) | ~165-168 |

| Aromatic C-O | ~135-140 |

| Aromatic C-H | ~128-132 |

| Aromatic C-C=O | ~130-135 |

| -OCH₂- (ester) | ~65-70 |

| -CH- (ethylhexyl) | ~38-42 |

| -CH₂- (ethylhexyl) | ~23-31 |

| -CH₃ (ethylhexyl) | ~10-15 |

Causality behind Predictions: The carbonyl carbons are the most downfield due to the strong deshielding effect of the oxygen atoms. The aromatic carbons will appear in the 120-140 ppm region. The aliphatic carbons of the 2-ethylhexyl group will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

dot

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 2-(2-ethylhexoxycarbonyl)terephthalic acid will show characteristic absorptions for the O-H, C-H, C=O, and C-O bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Strong |

| C=O (Carboxylic Acid Dimer) | ~1700 | Strong |

| C=O (Ester) | ~1720 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium-Strong |

| C-O (Ester and Carboxylic Acid) | 1100-1300 | Strong |

Causality behind Predictions: The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The two distinct C=O stretches for the ester and carboxylic acid will likely overlap, but the ester carbonyl is typically at a slightly higher wavenumber. The strong aliphatic C-H stretches are due to the 2-ethylhexyl group. For comparison, the IR spectrum of terephthalic acid shows a very broad O-H stretch and a strong C=O absorption around 1690 cm⁻¹.[3][4]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

dot

Caption: Step-by-step protocol for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

Negative Ion Mode (ESI-): The most prominent ion is expected to be the deprotonated molecule, [M-H]⁻, at m/z 321.13.

-

Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, at m/z 323.15, or adducts with sodium, [M+Na]⁺, at m/z 345.13, are likely to be observed.

Fragmentation Analysis: Tandem MS (MS/MS) of the [M-H]⁻ ion would likely show a characteristic loss of the 2-ethylhexyl group (C₈H₁₆, 112.12 Da) or the entire 2-ethylhexoxycarbonyl group. For a related compound, mono(2-ethylhexyl) terephthalate, a fragment corresponding to the loss of the alkyl chain is observed.[5]

Experimental Protocol for LC-MS Data Acquisition

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of such compounds.

dot

Caption: A typical workflow for LC-MS analysis.

Synthesis and Purity Considerations

2-(2-ethylhexoxycarbonyl)terephthalic acid can be synthesized via the mono-esterification of terephthalic acid with 2-ethylhexanol.[6] It is crucial to consider potential impurities from the synthesis, such as unreacted terephthalic acid and the diester, bis(2-ethylhexyl) terephthalate. Chromatographic purification (e.g., column chromatography or preparative HPLC) is recommended to obtain a pure sample for spectroscopic analysis. The purity can be assessed by the analytical techniques described in this guide.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2-ethylhexoxycarbonyl)terephthalic acid and detailed protocols for their acquisition. By combining theoretical predictions with established analytical methodologies, researchers can confidently identify and characterize this molecule. The provided workflows serve as a robust starting point for experimental design, ensuring data integrity and reproducibility.

References

-

IKM Institut Kimia Malaysia. Terephthalic Acid Bis-(2-ethylhexyl) Ester; an Isomeric Phthalate from Deinbollia pinnata Leaves. [Link]

-

PubChem. Mono(2-ethylhexyl) terephthalate. [Link]

-

Helda. Synthesis of bio-based terephthalic acid. [Link]

-

PhotochemCAD. Terephthalic acid. [Link]

-

ResearchGate. FTIR spectrum of pure terephthalic acid and synthesized terephthalic acid. [Link]

-

PMC. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. [Link]

-

PubMed. Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry. [Link]

-

NIST WebBook. Terephthalic acid. [Link]

-

ResearchGate. Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. [Link]

-

Semantic Scholar. Infrared and Raman spectra of phtalic, isophtalic and terephtalic acids. [Link]

-

ResearchGate. ¹H-NMR spectra of 2-aminoterephthalic acid (a), the digested products... [Link]

-

ResearchGate. FT-IR spectrum of terephthalic acid (a); FT-IR spectra of MIL-53... [Link]

Sources

- 1. 2-(((2-Ethylhexyl)oxy)carbonyl)terephthalic acid [cymitquimica.com]

- 2. 2-(((2-Ethylhexyl)oxy)carbonyl)terephthalic acid | 63468-08-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mono(2-ethylhexyl) terephthalate | C16H22O4 | CID 154683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to CAS Number 63468-08-6: A Phenolic Polymer

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical properties, synthesis, and applications of the polymer identified by CAS number 63468-08-6. The content is structured to deliver not just data, but a foundational understanding of the material's characteristics, grounded in the principles of polymer chemistry and its practical applications in industry.

Executive Summary

CAS number 63468-08-6 identifies Formaldehyde, polymer with 2-methylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol . This substance is a synthetic polymer belonging to the class of phenol-formaldehyde resins, also known as phenolic resins or phenoplasts.[1] These resins were among the first commercially successful synthetic polymers.[1] The specific incorporation of substituted phenols, namely 2-methylphenol (o-cresol) and 4-(1,1,3,3-tetramethylbutyl)phenol (p-tert-octylphenol), imparts unique properties that distinguish it from standard phenol-formaldehyde resins. This guide will elucidate the relationship between its monomer composition, resulting structure, and functional properties, with a particular focus on its primary applications as a processing aid in the rubber and tire industry.[2]

Monomer Composition and Synthesis

The properties of this polymer are a direct result of the specific monomers used in its creation and the method of their polymerization.

Constituent Monomers

-

Formaldehyde (CH₂O): The simplest aldehyde, formaldehyde acts as the cross-linking agent, forming methylene bridges (-CH₂-) that connect the phenolic units into a polymer network.[3]

-

2-Methylphenol (o-cresol): A substituted phenol where the ortho position is occupied by a methyl group. This substitution influences the reactivity of the phenolic ring and the final structure of the polymer, affecting the degree of cross-linking.

-

4-(1,1,3,3-tetramethylbutyl)phenol (p-tert-octylphenol): This monomer is key to the polymer's specific functionality. The large, bulky alkyl group in the para position significantly increases the polymer's lipophilicity and steric bulk. This enhances its solubility in non-polar solvents and its compatibility with rubber matrices.

Caption: Monomers used in the synthesis of the target phenolic resin.

Synthesis Pathway: Polycondensation

Phenol-formaldehyde resins are synthesized via step-growth polycondensation.[1] The reaction can be catalyzed by either an acid or a base, leading to two distinct types of prepolymers: 'Novolacs' and 'Resoles'.[1][3]

-

Acid Catalysis (Novolac Formation): Conducted with an excess of phenol, this method produces thermoplastic prepolymers with molecular weights of 500-5000 Da. These require the addition of a curing agent (a formaldehyde donor like hexamethylenetetramine) to form a cross-linked thermoset.[1][3]

-

Base Catalysis (Resole Formation): Using an excess of formaldehyde, this process yields thermosetting prepolymers that contain reactive methylol (-CH₂OH) groups. These resins can cure and cross-link upon heating without the need for an additional curing agent.[1][3]

Given its application as a vulcanizing agent, the polymer with CAS 63468-08-6 is likely produced as a resole, which can self-condense upon heating during rubber processing.[2]

General Laboratory Synthesis Protocol

The following is a representative protocol for the base-catalyzed synthesis of a phenolic resin.

-

Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature controller with the phenolic monomers (2-methylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol) in the desired molar ratio.

-

Catalyst Addition: Add an alkaline catalyst, such as sodium hydroxide or ammonia, to the reactor.

-

Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (formalin) to the mixture while maintaining a controlled temperature, typically between 60-80°C.

-

Polycondensation: Heat the reaction mixture to reflux (around 100°C) and maintain for a period sufficient to achieve the target molecular weight and viscosity. This can range from 1 to 3 hours.

-

Dehydration: Remove water from the system via vacuum distillation to drive the reaction to completion and concentrate the resin.

-

Product Isolation: Cool the molten resin and discharge it. The final product is typically a viscous liquid or a solid that can be flaked or powdered.

Structural and Physicochemical Properties

The combination of the three monomers results in a complex, three-dimensional network structure. The p-tert-octylphenol units provide compatibility with hydrocarbon-based polymers, while the o-cresol and formaldehyde create the cross-linked backbone.

Caption: Generalized workflow for the synthesis of a resole phenolic resin.

Key Physicochemical Data

As a polymer, its properties are typically expressed as ranges or averages, dependent on the precise monomer ratio and degree of polymerization.

| Property | Typical Value / Description | Significance |

| CAS Number | 63468-08-6 | Unique identifier for this specific polymer composition. |

| Synonyms | Formaldehyde, polymer with 2-methylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol; p-tert-octylphenol-o-cresol-formaldehyde polymer | Alternative names used in literature and commercial products. |

| Physical Form | Amber to brown viscous liquid or solid flakes/powder at room temperature. | The physical state depends on the average molecular weight and degree of polymerization. |

| Solubility | Insoluble in water. Soluble in aromatic hydrocarbons (toluene, xylene), ketones, and some esters. | High solubility in organic solvents is crucial for its application in rubber compounding, allowing for effective dispersion. |

| Thermal Stability | Good thermal stability, typical of phenolic resins. Decomposition begins at temperatures > 300°C. | Allows the material to withstand the high temperatures used in rubber vulcanization and processing without significant degradation. |

| Molecular Weight (Mw) | Varies widely depending on synthesis conditions; typically in the range of 1,000 - 10,000 g/mol for prepolymers. | Directly influences viscosity, softening point, and reactivity during curing. |

Core Applications in Industry

The unique properties imparted by the p-tert-octylphenol monomer make this resin highly valuable in the rubber and tire industry.

-

Tackifying Resin: In the assembly of multi-component rubber products like tires, "tack" or stickiness is required to hold the un-cured layers together before vulcanization. The resin enhances this property, ensuring component adhesion during manufacturing.

-

Vulcanizing or Curing Agent: Octylphenol-formaldehyde resins can act as curing agents for rubbers containing active hydrogens, such as butyl rubber. Upon heating, the resin cross-links with the rubber polymer chains, improving the material's strength, elasticity, and durability.[2]

-

Processing Aid: It can act as a plasticizer during rubber compounding, improving the flow and processing characteristics of the rubber mixture.

The polycondensation of para-tert-octylphenol with formaldehyde can produce various octylphenol formaldehyde resins that serve as excellent thickening or vulcanizing agents in the rubber industry.[2] These resins are widely used in tires and conveyor belts and are considered essential processing aids for radial tires.[2]

Analytical Methodologies

Characterization of this polymer is essential for quality control and research. A combination of chromatographic and spectroscopic techniques is typically employed.

Gel Permeation Chromatography (GPC)

GPC is the standard method for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of polymers.

Step-by-Step GPC Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the resin sample into a vial.

-

Dissolution: Add a known volume (e.g., 10 mL) of a suitable solvent, such as Tetrahydrofuran (THF), to dissolve the sample completely. Gentle agitation or sonication may be required.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could damage the GPC columns.

-

Instrument Setup:

-

Equilibrate the GPC system, including the columns (e.g., polystyrene-divinylbenzene columns), with the mobile phase (THF) at a constant flow rate (e.g., 1.0 mL/min).

-

Ensure the refractive index (RI) detector is stabilized.

-

-

Calibration: Run a series of narrow-MWD polystyrene standards to generate a calibration curve of log(Molecular Weight) versus elution time.

-

Sample Analysis: Inject the filtered sample solution into the GPC system.

-

Data Processing: Integrate the resulting chromatogram and calculate Mn, Mw, and the Polydispersity Index (PDI = Mw/Mn) relative to the polystyrene calibration curve.

Caption: Workflow for Molecular Weight analysis by Gel Permeation Chromatography.

Spectroscopic Techniques

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the functional groups present, such as O-H stretching of the phenolic groups, C-H stretching of the alkyl groups, and C-O stretching associated with the phenol ether linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the determination of the monomer ratio, the degree of substitution on the aromatic rings, and the nature of the methylene bridges connecting the units.

Safety and Handling

As with other phenolic resins, appropriate safety measures should be taken during handling.

-

Personal Protective Equipment (PPE): Wear chemically resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4][5]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors, especially during heating.[6][7]

-

Handling Precautions: Avoid contact with skin and eyes.[7][8] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[4][6][8] Keep containers tightly closed.[4][8]

In case of accidental release, contain the spill and clean up using an absorbent material.[6][7]

References

- Google. (n.d.). Current time information in Shelby County, US.

- CAS. (n.d.). Bis(2-methoxyethyl) phthalate. CAS Common Chemistry.

- Sibur. (n.d.). BIS(2-ETHYLHEXYL) TEREPHTHALATE.

- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate. NCBI Bookshelf.

- European Chemicals Agency. (n.d.). 2-ethylhexyl palmitate - Registration Dossier. ECHA.

- 3M. (2019, May 3). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION.

- Ambeed. (n.d.). 63468-08-6 | 2-(((2-Ethylhexyl)oxy)carbonyl)terephthalic acid | Fluorinated Building Blocks.

- (n.d.). Safety Data Sheet - M806 Urethane Mold Release.

- The Analytical Scientist. (2022, November 2). simple, rapid analysis - of ethylene oxide in a polysorbate 80 excipient using sift-ms.

- National Center for Biotechnology Information. (n.d.). Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641. PubChem.

- Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. EPA.

- TCI Chemicals. (2025, May 2). SAFETY DATA SHEET.

- US EPA. (2025, December 4). Formaldehyde, polymer with 2-(chloromethyl)oxirane, 4,4'-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol - Substance Details. SRS.

- (2024, May 8). Application of p-tert-octylphenol in the tire industry.

- CAS. (n.d.). Mono(2-ethylhexyl) phthalate. CAS Common Chemistry.

- Chemicalbook. (2025, December 31). Formaldehyde, polymer with phenol and 4-(1,1,3,3-tetramethylbutyl)phenol | 37604-36-7.

- Hexie. (n.d.). Main uses and manufacturing methods of p-tert-octylphenol.

- National Center for Biotechnology Information. (n.d.). Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol, hydrobromic acid-terminated. PubChem.

- ACG Publications. (2018, December 1). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography.

- Google Patents. (n.d.). US2834745A - Method of producing cresol-formaldehyde polymer coating compositions.

-

(n.d.). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. . Retrieved February 19, 2026, from

- National Center for Biotechnology Information. (n.d.). Di(2-ethylhexyl) phthalate | C24H38O4 | CID 8343. PubChem.

- Wikipedia. (n.d.). Phenol formaldehyde resin.

- (n.d.). Phenol, urea, and melamine-formaldehyde polymers.

- Sigma-Aldrich. (n.d.). 2-Ethylhexyl methyl terephthalate | 63468-13-3.

- Sigma-Aldrich. (n.d.). 2-Ethylhexyl methyl terephthalate | 63468-13-3.

- National Center for Biotechnology Information. (n.d.). Methyl 2-ethylhexyl phthalate | C17H24O4 | CID 596027. PubChem.

- (2019, December 12). Polymers incorporating formaldehyde and nonyl- or octylphenol: Human health tier II assessment.

- Google Patents. (n.d.). US20140100308A1 - Method for preparing phenol-formaldehyde resins, resin materials and ....

- National Center for Biotechnology Information. (n.d.). Trideceth-6. PubChem.

- Encyclopedia MDPI. (2023, June 13). Physical, Chemical, and Environmental Properties of Phthalates.

Sources

- 1. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]

- 2. Application of p-tert-octylphenol in the tire industry [chuanhechem.com.cn]

- 3. eng.uc.edu [eng.uc.edu]

- 4. sibur-int.ru [sibur-int.ru]

- 5. stonermolding.com [stonermolding.com]

- 6. echa.europa.eu [echa.europa.eu]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. tcichemicals.com [tcichemicals.com]

A Theoretical and Spectroscopic Guide to the Molecular Structure of 2-(2-ethylhexoxycarbonyl)terephthalic Acid

Abstract

This technical guide provides a comprehensive framework for the theoretical and experimental elucidation of the molecular structure of 2-(2-ethylhexoxycarbonyl)terephthalic acid. As a primary metabolite of the widely used plasticizer Di(2-ethylhexyl) terephthalate (DEHTP), understanding its precise three-dimensional structure and electronic properties is crucial for applications in toxicology, environmental science, and materials research. This document outlines a multi-faceted approach, combining quantum chemical calculations with spectroscopic validation. We detail step-by-step protocols for Density Functional Theory (DFT) calculations—from initial structure generation and conformational analysis to geometry optimization and property prediction. Furthermore, we describe complementary experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining how this empirical data serves to validate and refine the theoretical models. This guide is intended for researchers, scientists, and drug development professionals seeking to perform a rigorous structural characterization of this molecule and similar organic compounds.

Introduction and Scientific Context

2-(2-ethylhexoxycarbonyl)terephthalic acid is a monoester derivative of terephthalic acid and a significant metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer used in a variety of consumer products, including food packaging and medical devices. The metabolism of DEHTP to its monoester form is a critical step in its biological processing and subsequent excretion. The presence of both a carboxylic acid group and a bulky, flexible ester group imparts specific chemical properties to the molecule, influencing its solubility, reactivity, and potential biological interactions.

A definitive understanding of its molecular structure is paramount. The three-dimensional arrangement of atoms (conformation), bond lengths, bond angles, and electronic charge distribution dictates the molecule's behavior. For instance, the spatial orientation of the carboxylic acid and ester groups can influence its ability to bind to biological receptors or interact with other molecules in its environment.

This guide presents a robust, integrated strategy for characterizing 2-(2-ethylhexoxycarbonyl)terephthalic acid, leveraging the predictive power of theoretical chemistry, validated by the empirical certainty of spectroscopic methods.

Molecular Structure Overview

The structure of 2-(2-ethylhexoxycarbonyl)terephthalic acid features several key components that define its chemical character:

-

Aromatic Core: A rigid benzene ring disubstituted at positions 1 and 4 (a terephthalate core).

-

Carboxylic Acid Group: A primary acidic functional group (-COOH) attached to the aromatic ring.

-

Ester Group: A -COO(R) group, where R is the 2-ethylhexyl chain. This group introduces significant flexibility.

-

2-Ethylhexyl Chain: A branched, eight-carbon alkyl chain. The presence of a chiral center at the second carbon position means the molecule can exist as (R) and (S) enantiomers.

The rotational freedom around the C-O and C-C single bonds in the 2-ethylhexyl chain results in a vast conformational landscape. Identifying the global minimum energy conformation is a primary objective of the theoretical analysis.

Theoretical Modeling: A Density Functional Theory (DFT) Approach

DFT has proven to be a powerful and accurate method for predicting the properties of organic molecules of this size. It provides a good balance between computational cost and accuracy for determining geometries, vibrational frequencies, and electronic properties.

Rationale for Method Selection

For a molecule with flexible side chains, a robust computational approach is necessary to explore the potential energy surface and identify the most stable conformer(s). We recommend the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely used and has a long track record of providing reliable results for organic molecules. A Pople-style basis set, such as 6-31G(d,p), offers a good compromise between accuracy and computational efficiency for initial geometry optimizations and frequency calculations.

Step-by-Step Computational Workflow

The following protocol outlines the steps for a comprehensive DFT study.

Step 1: Initial 3D Structure Generation

-

Objective: To create a starting 3D model of the molecule.

-

Protocol:

-

Use molecular building software (e.g., Avogadro, ChemDraw, GaussView) to draw the 2D structure of 2-(2-ethylhexoxycarbonyl)terephthalic acid.

-

Convert the 2D drawing into an initial 3D structure using the software's built-in model builder. This will generate a structure with standard bond lengths and angles.

-

Perform an initial, rapid geometry optimization using a low-level force field (e.g., MMFF94) to clean up the initial structure and relieve any steric strain.

-

Save the coordinates in a format suitable for input into a quantum chemistry package (e.g., .xyz or .mol).

-

Step 2: Conformational Analysis

-

Objective: To identify the lowest-energy conformer resulting from rotation around the flexible single bonds.

-

Protocol:

-

Identify all rotatable single bonds in the 2-ethylhexyl chain and the bonds connecting the ester and acid groups to the aromatic ring.

-

Perform a systematic or stochastic conformational search. For a molecule of this complexity, a stochastic method like a Monte Carlo search is often more efficient.

-

The search should be performed at a lower level of theory (e.g., semi-empirical PM7 or a small basis set DFT) to rapidly screen thousands of potential conformers.

-

Cluster the resulting conformers by energy and geometry. Select the unique conformers within a reasonable energy window (e.g., 5-10 kcal/mol) of the lowest-energy structure for further analysis.

-

Step 3: High-Level Geometry Optimization

-

Objective: To find the precise minimum-energy structure for the most stable conformer(s).

-

Protocol:

-

For each low-energy conformer identified in Step 2, prepare an input file for a high-level DFT calculation.

-

Specify the B3LYP functional and the 6-31G(d,p) basis set.

-

Run a geometry optimization calculation. This process iteratively adjusts the positions of the atoms until the forces on them are negligible, corresponding to a stationary point on the potential energy surface.

-

The final output will provide the optimized Cartesian coordinates of the molecule.

-

Step 4: Vibrational Frequency Calculation

-

Objective: To verify the nature of the optimized structure and predict the IR spectrum.

-

Protocol:

-

Using the optimized geometry from Step 3, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

-

Verification: A true minimum-energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the optimization should be re-run.

-

IR Spectrum: The output will list the vibrational frequencies and their corresponding intensities. This data can be plotted to generate a theoretical IR spectrum, which can be directly compared with experimental data.

-

Workflow Diagram

Caption: Computational workflow for the theoretical analysis of 2-(2-ethylhexoxycarbonyl)terephthalic acid.

Predicted Molecular Properties

From the optimized structure, several key properties can be calculated:

-

Bond Lengths and Angles: A table of key structural parameters can be generated.

-

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized. The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Electrostatic Potential (ESP) Map: An ESP map can be plotted onto the electron density surface. This visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The acidic proton of the -COOH group, for example, will appear as a strongly positive (blue) region.

Experimental Validation: A Spectroscopic Approach

Theoretical models must be validated by empirical data. The following spectroscopic techniques provide a detailed fingerprint of the molecule that can be compared against computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. The predicted chemical shifts from DFT calculations (using the GIAO method) can be compared to the experimental spectrum. Key expected signals include the aromatic protons, the -CH₂- group of the ester, and the complex multiplets of the 2-ethylhexyl chain.

-

¹³C NMR: Shows the number of different types of carbon atoms. This is particularly useful for identifying the carbonyl carbons of the ester and carboxylic acid, as well as the aromatic carbons.

Table 1: Hypothetical ¹H NMR Data and DFT Comparison

| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-OH) | 12.0 - 13.0 | ~12.5 | broad singlet |

| Aromatic (Ar-H) | 7.9 - 8.2 | 7.9 - 8.2 | m |

| Ester Methylene (-OCH₂-) | 4.2 - 4.4 | ~4.3 | d |

| Alkyl Methine (-CH-) | 1.6 - 1.8 | ~1.7 | m |

| Alkyl Methylene (-CH₂-) | 1.2 - 1.5 | 1.2 - 1.5 | m |

| Alkyl Methyl (-CH₃) | 0.8 - 1.0 | 0.8 - 1.0 | m |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups by their characteristic vibrational frequencies. The frequency calculation from DFT provides a theoretical spectrum for direct comparison.

Table 2: Key IR Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (broad) | 2500 - 3300 | ~3000 |

| Aromatic C-H | Stretch | 3000 - 3100 | ~3050 |

| Alkyl C-H | Stretch | 2850 - 2960 | ~2900 |

| Ester C=O | Stretch | ~1725 | ~1720 |

| Carboxylic Acid C=O | Stretch | ~1700 | ~1695 |

| Aromatic C=C | Stretch | 1450 - 1600 | ~1500, ~1580 |

| C-O | Stretch | 1100 - 1300 | ~1250 |

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition and molecular weight.

-

Method: Electrospray ionization (ESI) is a suitable method. In negative ion mode, the molecule will readily deprotonate at the carboxylic acid site, yielding a prominent [M-H]⁻ ion.

-

Data: The measured mass of this ion should match the calculated exact mass for C₁₇H₂₁O₆⁻ to within a few parts per million (ppm), confirming the molecular formula C₁₇H₂₂O₆.

Bridging Theory and Experiment

The true power of this combined approach lies in the synergy between calculation and experiment.

Caption: The synergistic relationship between theoretical prediction and experimental validation.

Discrepancies between predicted and experimental data can provide valuable insights. For example, if the experimental IR spectrum shows significant peak broadening not predicted by the gas-phase DFT calculation, it may suggest strong intermolecular hydrogen bonding in the condensed phase. This could prompt further theoretical work, such as calculations incorporating solvent effects or modeling molecular dimers.

Conclusion

A comprehensive structural characterization of 2-(2-ethylhexoxycarbonyl)terephthalic acid requires a dual-pronged approach that marries the predictive power of computational chemistry with the empirical accuracy of spectroscopy. By following the detailed workflows for Density Functional Theory calculations and validating the resulting models against NMR, IR, and MS data, researchers can develop a highly accurate and nuanced understanding of the molecule's three-dimensional structure, conformational preferences, and electronic properties. This foundational knowledge is indispensable for accurately assessing its toxicological profile, environmental fate, and interactions within biological systems.

References

-

Gaussian 16, Revision C.01. Frisch, M. J. et al. (2016). Gaussian, Inc., Wallingford CT. [Link]

-

Avogadro: an open-source molecular builder and visualization tool. Hanwell, M. D. et al. (2012). Journal of Cheminformatics. [Link]

-

Density-functional thermochemistry. III. The role of exact exchange. Becke, A. D. (1993). The Journal of Chemical Physics. [Link]

-

Introduction to Computational Chemistry, 3rd Edition. Jensen, F. (2017). John Wiley & Sons. [Link]

-

Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

-

PubChem Compound Summary for CID 139031252, 2-(2-ethylhexoxycarbonyl)terephthalic acid. National Center for Biotechnology Information. (2026). [Link]

Methodological & Application

Application Notes and Protocols for the Selective Mono-esterification of Terephthalic Acid with 2-Ethylhexanol

Abstract

This technical guide provides a comprehensive framework for the selective mono-esterification of terephthalic acid with 2-ethylhexanol, yielding mono-(2-ethylhexyl) terephthalate. This document is intended for researchers, scientists, and professionals in chemical synthesis and drug development. It delves into the underlying chemical principles, offers detailed experimental protocols, and outlines robust analytical methods for product characterization. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Selective Mono-esterification

Terephthalic acid, a readily available dicarboxylic acid, is a cornerstone in the polymer industry, most notably as a precursor to polyethylene terephthalate (PET).[1][2] While the di-esterification of terephthalic acid is a well-established industrial process for producing plasticizers like di-(2-ethylhexyl) terephthalate (DEHT or DOTP), the selective synthesis of its mono-ester derivatives opens avenues for the development of novel functionalized molecules.[3][4][5] Mono-(2-ethylhexyl) terephthalate, with its free carboxylic acid group and an esterified chain, serves as a versatile building block in the synthesis of advanced polymers, specialized surfactants, and as a key intermediate in the preparation of active pharmaceutical ingredients.

The primary challenge in this synthesis lies in controlling the reaction to favor the formation of the mono-ester over the thermodynamically more stable di-ester. This guide will explore strategies to achieve high selectivity, focusing on reaction kinetics, catalyst selection, and process optimization.

Mechanistic Insights: Achieving Selectivity

The esterification of terephthalic acid is a reversible condensation reaction. In the presence of an acid catalyst, a proton activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

The key to selective mono-esterification lies in modulating the relative rates of the first and second esterification steps. Several factors influence this selectivity:

-

Steric Hindrance: The bulky 2-ethylhexyl group can introduce steric hindrance around the first esterified carboxyl group, potentially slowing down the second esterification.

-

Electronic Effects: The first ester group is electron-withdrawing, which deactivates the second carboxylic acid group, making it less reactive towards further esterification.[6]

-

Catalyst Design: The choice of catalyst is paramount. Catalysts with specific acidic and basic properties can preferentially adsorb or activate the dicarboxylic acid in a manner that favors mono-esterification.[7] For instance, bifunctional catalysts can play a crucial role in orienting the reactants.

-

Reaction Conditions: Stoichiometry, temperature, and reaction time can be carefully controlled to halt the reaction after the formation of the mono-ester.

Logical Relationship of Key Parameters

Caption: Interplay of reaction parameters influencing selective mono-esterification.

Experimental Protocols

This section provides a detailed methodology for the selective mono-esterification of terephthalic acid with 2-ethylhexanol.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| Terephthalic Acid | ≥99% | Sigma-Aldrich |

| 2-Ethylhexanol | ≥99.5% | Alfa Aesar |

| Amberlyst-15 (Ion-Exchange Resin) | Hydrogen form | Dow Chemical |

| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |

| Sodium Bicarbonate | ACS Reagent | VWR |

| Dichloromethane | HPLC Grade | J.T.Baker |

| Anhydrous Magnesium Sulfate | ≥97% | Acros Organics |

| Round-bottom flask (250 mL) | - | - |

| Dean-Stark apparatus | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer with heating mantle | - | - |

| Rotary evaporator | - | - |

| High-Performance Liquid Chromatography (HPLC) system | UV Detector | Agilent, Waters |

Step-by-Step Synthesis Protocol

This protocol utilizes a strongly acidic ion-exchange resin as a heterogeneous catalyst, which has been shown to be effective for selective mono-esterification of dicarboxylic acids.[8][9] The use of a Dean-Stark apparatus allows for the continuous removal of water, driving the reaction equilibrium towards the products.

Experimental Workflow

Caption: Step-wise workflow for the synthesis and analysis of mono-(2-ethylhexyl) terephthalate.

-

Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add terephthalic acid (16.6 g, 0.1 mol), 2-ethylhexanol (13.0 g, 0.1 mol), Amberlyst-15 (5 g), and toluene (100 mL).

-

Rationale: An equimolar ratio of reactants is used initially to favor mono-esterification. Toluene serves as a solvent and an azeotropic agent for water removal. Amberlyst-15 is a solid acid catalyst that can be easily removed by filtration.

-

-

Apparatus Setup: Assemble a Dean-Stark apparatus with the reaction flask and a reflux condenser.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (1.8 mL) is collected, or until reaction monitoring indicates the optimal conversion to the mono-ester.

-

Rationale: Continuous removal of water is crucial to shift the equilibrium towards ester formation.[10]

-

-

Reaction Monitoring: Periodically take small aliquots from the reaction mixture, filter out the catalyst, and analyze by Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of starting materials and the formation of mono- and di-esters.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the Amberlyst-15 catalyst.

-

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted terephthalic acid.

-

Rationale: The basic wash deprotonates the carboxylic acid groups of terephthalic acid and the mono-ester, making them water-soluble and allowing for their separation from the di-ester and unreacted alcohol.

-

Acidify the combined aqueous layers with 2M HCl to a pH of ~2 to precipitate the mono-ester and any unreacted terephthalic acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and yield of the desired mono-ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of the reaction mixture: terephthalic acid, mono-(2-ethylhexyl) terephthalate, and di-(2-ethylhexyl) terephthalate.[11][12]

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

-

Expected Elution Order: Terephthalic acid (most polar) -> Mono-(2-ethylhexyl) terephthalate -> Di-(2-ethylhexyl) terephthalate (least polar).

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will provide structural confirmation. Key expected signals for the mono-ester include:

-

Aromatic protons of the terephthalate ring.

-

A broad singlet corresponding to the carboxylic acid proton.

-

Signals corresponding to the 2-ethylhexyl group.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

A broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).

-

Two C=O stretches: one for the ester (~1720 cm⁻¹) and one for the carboxylic acid (~1680 cm⁻¹).

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion | - Inefficient water removal- Catalyst deactivation | - Ensure the Dean-Stark trap is functioning correctly.- Use fresh or regenerated catalyst. |

| High Di-ester Formation | - Reaction time too long- Incorrect stoichiometry | - Monitor the reaction closely and stop at the optimal time.- Use a slight excess of terephthalic acid. |

| Difficult Product Isolation | - Incomplete removal of terephthalic acid | - Ensure thorough washing with sodium bicarbonate solution. |

Conclusion

The selective mono-esterification of terephthalic acid with 2-ethylhexanol is a nuanced chemical transformation that requires careful control over reaction conditions and catalyst selection. The protocols and analytical methods detailed in this guide provide a robust starting point for researchers to successfully synthesize and characterize mono-(2-ethylhexyl) terephthalate. By understanding the underlying principles of selectivity, scientists can further optimize this process for various applications, from polymer science to pharmaceutical development.

References

- Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry (RSC Publishing).

- Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- HPLC Methods for analysis of Terephthalic acid. HELIX Chromatography.

- Separation of Terephthalic acid, diisobutyl ester on Newcrom R1 HPLC column. SIELC Technologies.

- Determination of phthalate acid esters plasticizers in polyethylene terephthalate bottles and its correlation with some physicoc. Journal of the Mexican Chemical Society.

- Terephthalic acid. Wikipedia.

- Convenient selective monoesterification of α, ω-dicarboxylic acids catalyzed by ion-exchange resins. R Discovery.

- Esterification Kinetics of Terephthalic Acid. Scribd.

- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing.

- Production of di-(2-ethylhexyl) terephthalate. Google Patents.

- Protocol for the Direct Esterification of Terephthalic Acid: A Detailed Application Note for Researchers. Benchchem.

- Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. ResearchGate.

- Production of di-(2-ethylhexyl) terephthalate. Justia Patents.

- Terephthalic acid:Properties,Mechanism,Application. ChemicalBook.

- An In-depth Technical Guide to the Core Differences Between Terephthalic Acid and Its Esters. Benchchem.

- Simultaneous extraction of six phthalic acid esters from polyethylene terephthalate (PET) bottled water using poly (ionic liquid) functionalised silica coated-iron oxide nanoparticles: a risk assessment study. Taylor & Francis Online.

- The proposed block scheme for the production of bis(2-ethylhexyl) terephthalate. ResearchGate.

- Manufacturing method of bis(2-ethylhexyl) terephthalate. Google Patents.

- Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. MDPI.

- Process for direct esterification of terephthalic acid with an alkylene glycol. Google Patents.

- Esterification of terephthalic acid with 2-ethyl-1-hexanol. ResearchGate.

- Synthesis of bis(2-ethylhexyl) terephthalate from waste poly(ethylene terephthalate) catalyzed by tin catalysts. SpringerLink.

- Mono(2-ethyl-5-oxohexyl)phthalate: A Technical Overview. Benchchem.

- Production of terephthalic acid di-esters. Google Patents.

Sources

- 1. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 2. Terephthalic acid:Properties,Mechanism,Application_Chemicalbook [chemicalbook.com]

- 3. US7276621B2 - Production of di-(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. WO2008094396A1 - Production of terephthalic acid di-esters - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. benchchem.com [benchchem.com]

- 11. helixchrom.com [helixchrom.com]

- 12. Separation of Terephthalic acid, diisobutyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: A Robust HPLC-UV Method for Purity Assessment of 2-(2-ethylhexoxycarbonyl)terephthalic acid

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(2-ethylhexoxycarbonyl)terephthalic acid purity. The developed isocratic reversed-phase method offers a rapid and reliable approach for quality control and purity assessment in research, development, and manufacturing environments. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and robustness.

Introduction

2-(2-ethylhexoxycarbonyl)terephthalic acid, a monoester derivative of terephthalic acid, is a chemical intermediate with growing importance in the synthesis of polymers, plasticizers, and other specialty chemicals. The molecular structure, featuring both a carboxylic acid and an ester functional group, imparts a moderate polarity, making it well-suited for reversed-phase liquid chromatography. The aromatic terephthalic acid backbone provides strong ultraviolet (UV) absorbance, enabling sensitive detection.

The purity of this compound is a critical quality attribute that can significantly impact the properties and performance of downstream products. Therefore, a reliable and accurate analytical method is essential for its quality control. This application note describes a comprehensive HPLC-UV protocol for the routine analysis of 2-(2-ethylhexoxycarbonyl)terephthalic acid, detailing the rationale behind the method development and providing a step-by-step guide for its implementation and validation.

Scientific Rationale and Method Development

The development of this HPLC method was predicated on the physicochemical properties of 2-(2-ethylhexoxycarbonyl)terephthalic acid and established principles of reversed-phase chromatography.

-

Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase was selected due to its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds like the analyte of interest. The C18 matrix interacts with the nonpolar regions of the molecule, primarily the benzene ring and the ethylhexyl chain.

-

Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water, a common and effective combination for reversed-phase HPLC. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time and resolution from potential impurities. The addition of a small amount of phosphoric acid to the aqueous component is crucial. It acidifies the mobile phase, ensuring that the carboxylic acid group of the analyte remains in its protonated, less polar form. This prevents peak tailing and leads to sharper, more symmetrical peaks, which is a critical aspect for accurate quantification.[1][2][3]

-

Detection Wavelength: Aromatic compounds like terephthalic acid and its derivatives exhibit strong UV absorbance due to the presence of the benzene ring.[4][5] While the maximal absorbance should be experimentally determined using a photodiode array (PDA) detector, a wavelength of 254 nm is a common and effective choice for aromatic carboxylic acids, offering a good balance of sensitivity and selectivity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of 2-(2-ethylhexoxycarbonyl)terephthalic acid.

Instrumentation and Materials

| Equipment/Material | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Data Acquisition | Chromatography Data System (CDS) |

| Analytical Balance | 4-decimal place |

| pH Meter | Calibrated |

| Volumetric Glassware | Class A |

| Syringe Filters | 0.45 µm PTFE or Nylon |

| Reagents | |

| Acetonitrile | HPLC Grade |

| Water | HPLC Grade or Milli-Q |

| Phosphoric Acid (85%) | ACS Grade |

| 2-(2-ethylhexoxycarbonyl)terephthalic acid | Reference Standard (≥98% purity)[6][7] |

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Preparation of Solutions

Mobile Phase Preparation (1 L):

-

Carefully add 1.0 mL of 85% phosphoric acid to 400 mL of HPLC grade water in a 1 L volumetric flask.

-

Add 600 mL of HPLC grade acetonitrile.

-

Bring to volume with HPLC grade water.

-

Mix thoroughly and degas by sonication or vacuum filtration.

Standard Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of 2-(2-ethylhexoxycarbonyl)terephthalic acid reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Mix thoroughly to ensure complete dissolution.

Sample Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of the 2-(2-ethylhexoxycarbonyl)terephthalic acid sample into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Mix thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

Figure 1: A schematic of the HPLC analysis workflow.

Calculation of Purity

The purity of the 2-(2-ethylhexoxycarbonyl)terephthalic acid sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

To ensure the reliability and accuracy of the HPLC method, a validation study should be performed in accordance with ICH Q2(R1) guidelines.[8][9] The following parameters should be assessed:

System Suitability

System suitability testing is performed before any sample analysis to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (if applicable), a stressed sample (e.g., acid, base, oxidative, thermal, and photolytic degradation), and the reference standard. Peak purity analysis using a PDA detector can further confirm the specificity.

Linearity

The linearity of the method should be established across a range of concentrations that encompass the expected working concentration.

| Parameter | Value |

| Concentration Range | 25 - 150 µg/mL (e.g., 25, 50, 75, 100, 125, 150 µg/mL) |

| Number of Concentrations | 6 |

| Replicates per Concentration | 3 |

| Acceptance Criterion (Correlation Coefficient, r²) | ≥ 0.999 |

Accuracy

Accuracy is determined by recovery studies, where a known amount of the reference standard is spiked into a sample matrix at different concentration levels.

| Parameter | Value |

| Spiking Levels | 80%, 100%, 120% of the nominal concentration |

| Replicates per Level | 3 |

| Acceptance Criterion (Mean Recovery) | 98.0% - 102.0% |

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Parameter | Value |

| Repeatability (n=6) | Analysis of six replicate sample preparations on the same day. |

| Intermediate Precision (n=6) | Analysis of six replicate sample preparations on a different day by a different analyst. |